5-Bromo-7-metil-1H-indazol-3-amina

Descripción general

Descripción

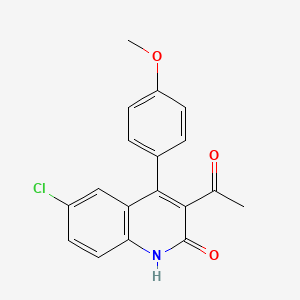

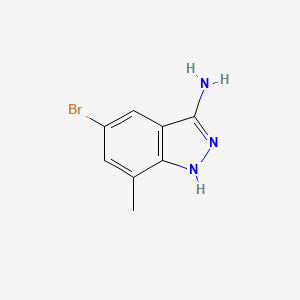

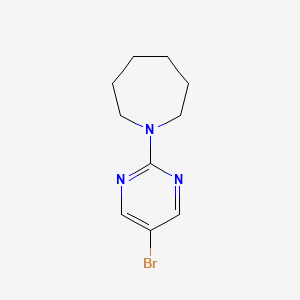

5-Bromo-7-methyl-1H-indazol-3-amine is a chemical compound with the empirical formula C8H8BrN3. It has a molecular weight of 226.07 . This compound is typically in solid form .

Synthesis Analysis

The synthesis of indazole derivatives, including 5-Bromo-7-methyl-1H-indazol-3-amine, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds from 2-azidobenzaldehydes and amines . A specific synthesis method for a similar compound, 1H-indazole-3-amine, involves refluxing with hydrazine hydrate .Molecular Structure Analysis

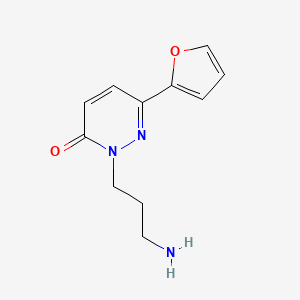

The molecular structure of 5-Bromo-7-methyl-1H-indazol-3-amine consists of a 1H-indazole ring substituted with a bromine atom at the 5th position and a methyl group at the 7th position .Aplicaciones Científicas De Investigación

Actividad Antitumoral

5-Bromo-7-metil-1H-indazol-3-amina ha sido estudiada por su potencial en el tratamiento del cáncer. Los derivados de este compuesto han mostrado resultados prometedores en la inhibición del crecimiento de varias líneas celulares cancerosas, incluyendo las de pulmón, leucemia, próstata y células de hepatoma . Los investigadores están explorando su mecanismo de acción, particularmente su capacidad para inducir la apoptosis y afectar la regulación del ciclo celular en las células cancerosas .

Potencial Antimicrobiano

El núcleo de indazol, al que pertenece this compound, es conocido por sus propiedades antimicrobianas. Los compuestos con este núcleo han sido sintetizados y evaluados por su eficacia contra una gama de patógenos microbianos . Esta investigación es crucial en el desarrollo de nuevos antibióticos para combatir la resistencia a los antibióticos.

Aplicaciones Antiinflamatorias

Los derivados del indazol también se están investigando por sus propiedades antiinflamatorias. Han sido probados en varios modelos de inflamación, mostrando un potencial como agentes terapéuticos para afecciones como la artritis y otras enfermedades inflamatorias .

Síntesis Farmacológica

En el campo de la farmacología, this compound sirve como un intermedio clave en la síntesis de varias moléculas farmacológicamente activas. Su papel en el desarrollo de nuevos medicamentos es significativo, especialmente en el contexto de los compuestos heterocíclicos que forman el núcleo de muchos agentes terapéuticos .

Ciencia de Materiales

En la ciencia de los materiales, el compuesto se utiliza en la síntesis de nuevos materiales con aplicaciones potenciales en biotecnología y nanotecnología. Sus propiedades se están aprovechando para desarrollar materiales con funcionalidades específicas que se pueden utilizar en dispositivos médicos avanzados y sensores .

Química Analítica

This compound también es relevante en la química analítica, donde puede utilizarse como estándar o reactivo en varios análisis químicos. Su estructura y propiedades bien definidas lo hacen adecuado para su uso en la calibración de instrumentos analíticos y el desarrollo de nuevos métodos analíticos .

Mecanismo De Acción

Target of Action

It has been demonstrated that the 1h-indazole-3-amine structure is an effective hinge-binding fragment, and in linifanib, it binds effectively with the hinge region of tyrosine kinase .

Mode of Action

It is suggested that it may affect apoptosis and cell cycle possibly by inhibiting bcl2 family members and the p53/mdm2 pathway in a concentration-dependent manner .

Biochemical Pathways

It is suggested that it may affect the p53/mdm2 pathway .

Result of Action

It is suggested that it may affect apoptosis and cell cycle .

Safety and Hazards

Direcciones Futuras

Indazole derivatives, including 5-Bromo-7-methyl-1H-indazol-3-amine, have shown promising results in the field of medicinal chemistry, particularly as anticancer agents . Future research may focus on optimizing the synthesis process, exploring other biological activities, and developing novel drugs based on the indazole scaffold.

Análisis Bioquímico

Biochemical Properties

5-Bromo-7-methyl-1H-indazol-3-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins involved in cancer cell proliferation. This compound has been shown to interact with tyrosine kinases, which are enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, 5-Bromo-7-methyl-1H-indazol-3-amine inhibits their activity, leading to the suppression of cancer cell growth . Additionally, this compound has been found to interact with the Bcl2 family of proteins, which are involved in the regulation of apoptosis (programmed cell death). The interaction with these proteins promotes apoptosis in cancer cells, further contributing to its antitumor activity .

Cellular Effects

The effects of 5-Bromo-7-methyl-1H-indazol-3-amine on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis by activating the p53/MDM2 pathway, which is a critical regulator of cell cycle and apoptosis . Furthermore, 5-Bromo-7-methyl-1H-indazol-3-amine influences cell signaling pathways by inhibiting tyrosine kinases, leading to the disruption of downstream signaling cascades that promote cell proliferation and survival . This compound also affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 5-Bromo-7-methyl-1H-indazol-3-amine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of tyrosine kinases by binding to their active sites, thereby preventing the phosphorylation of downstream targets . This inhibition disrupts cell signaling pathways that are essential for cancer cell proliferation and survival. Additionally, 5-Bromo-7-methyl-1H-indazol-3-amine interacts with the Bcl2 family of proteins, promoting apoptosis by inhibiting the anti-apoptotic members of this family . The compound also activates the p53/MDM2 pathway, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-7-methyl-1H-indazol-3-amine have been observed to change over time. The stability of this compound is relatively high, allowing it to maintain its activity over extended periods . Degradation can occur under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that 5-Bromo-7-methyl-1H-indazol-3-amine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are particularly evident in in vitro studies, where the compound is continuously present in the culture medium .

Dosage Effects in Animal Models

The effects of 5-Bromo-7-methyl-1H-indazol-3-amine vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity .

Metabolic Pathways

5-Bromo-7-methyl-1H-indazol-3-amine is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion . This metabolism can affect the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions . Additionally, 5-Bromo-7-methyl-1H-indazol-3-amine can influence metabolic flux by altering the activity of enzymes involved in key metabolic pathways .

Transport and Distribution

Within cells and tissues, 5-Bromo-7-methyl-1H-indazol-3-amine is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, 5-Bromo-7-methyl-1H-indazol-3-amine can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The localization and accumulation of the compound can influence its activity and efficacy .

Subcellular Localization

The subcellular localization of 5-Bromo-7-methyl-1H-indazol-3-amine is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus of cancer cells . In the cytoplasm, it interacts with various enzymes and proteins involved in cell signaling and apoptosis . In the nucleus, 5-Bromo-7-methyl-1H-indazol-3-amine can modulate gene expression by interacting with transcription factors and other nuclear proteins . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments .

Propiedades

IUPAC Name |

5-bromo-7-methyl-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-4-2-5(9)3-6-7(4)11-12-8(6)10/h2-3H,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCUZXNDSBKYDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NN=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716768 | |

| Record name | 5-Bromo-7-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1110502-50-5 | |

| Record name | 5-Bromo-7-methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(aminosulfonyl)phenyl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B1524848.png)

![5-[(1,3-Benzodioxol-5-yloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1524854.png)